Prolyl-arginyl-glycinamide

Descripción general

Descripción

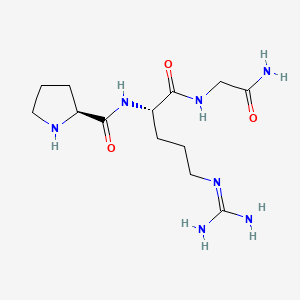

Prolyl-arginyl-glycinamide is a tripeptide composed of the amino acids proline, arginine, and glycine. This compound is of interest due to its potential biological activities and applications in various fields, including medicine and biochemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Prolyl-arginyl-glycinamide can be synthesized using standard peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Attachment of the first amino acid: to the resin.

Deprotection: of the amino acid’s protecting group.

Coupling: of the next amino acid using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on factors such as the desired scale, purity, and cost-effectiveness. Automation and optimization of reaction conditions are crucial for efficient large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

Prolyl-arginyl-glycinamide can undergo various chemical reactions, including:

Oxidation: The arginine residue can be oxidized to form citrulline.

Reduction: Reduction reactions can target disulfide bonds if present in modified peptides.

Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various amino acid derivatives and coupling reagents.

Major Products Formed

Oxidation: Citrulline-containing peptides.

Reduction: Reduced peptides with free thiol groups.

Substitution: Modified peptides with altered amino acid sequences or chemical functionalities.

Aplicaciones Científicas De Investigación

Prolyl-arginyl-glycinamide and its analogs have various biological activities and potential therapeutic applications, as evidenced by scientific research.

Scientific Research Applications

- Memory Enhancement: Studies on chicks demonstrated that L-prolyl-L-arginyl-glycinamide, a C-terminal tripeptide of arginine vasopressin, enhances memory when administered centrally . The memory mechanisms are related to vasopressin, vasotocin, and L-propyl-L-leucyl-glycineamide .

- Contraception: this compound and its analogue, prolyl-lysyl-glycinamide, can suppress fertility in female mammals by inhibiting the pre-ovulatory surge of luteinizing hormone from the pituitary gland . These tripeptides, along with 8-arginine vasotocin and vasopressin, have been investigated for their ability to influence the pre-ovulatory surge of LH and the release of ova from the ovaries .

- Neuroprotective Properties: Glycine-L-proline-L-glutamate (GPE), a tripeptide with structural similarities, and its analogs have shown neuroprotective properties, suggesting potential in treating neurodegenerative disorders like Alzheimer's Disease (AD) . GPE peptidomimetics can modulate oxidative stress, ACh depletion, α-secretase inactivation, and apoptotic and necrotic cell death .

- Collagen Production and Wound Healing: Glycinamide, while not the same compound, is an amidated amino acid that enhances collagen production, which is relevant to wound healing . Combining glycinamide with ascorbic acid synergistically enhances collagen production and wound closure in human dermal fibroblasts .

- Other therapeutic potentials: L-Arginine, a related compound, is explored for therapeutic application against illnesses such as Alzheimer’s disease (AD), Parkinson’s disease (PD), cardiovascular disorder, mitochondrial myopathy, encephalopathy, lactic acidosis, stroke-like episodes (MELAS), sickle cell anemia, tumour, epilepsy, erectile dysfunction therapy (ED), gestational hypertension (GH), and menopause issues .

Mecanismo De Acción

The mechanism of action of prolyl-arginyl-glycinamide involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific biological context and application.

Comparación Con Compuestos Similares

Similar Compounds

Prolyl-glycinamide: A dipeptide with similar structural features but lacking the arginine residue.

Arginyl-glycinamide: Another dipeptide with the arginine and glycine residues but lacking proline.

Prolyl-arginyl: A dipeptide with proline and arginine residues but lacking glycine.

Uniqueness

Prolyl-arginyl-glycinamide is unique due to its specific combination of amino acids, which imparts distinct biological activities and properties. The presence of all three amino acids (proline, arginine, and glycine) contributes to its potential therapeutic and research applications.

Actividad Biológica

Prolyl-arginyl-glycinamide (PAG) is a tripeptide that has garnered attention for its potential biological activities, particularly in the context of memory enhancement, antimicrobial properties, and collagen production. This article reviews the current understanding of PAG's biological activity based on diverse research findings.

1. Memory Enhancement

Research indicates that PAG may enhance memory functions in animal models. A study involving two-day-old chicks demonstrated that PAG, when administered intraventricularly, produced dose-dependent enhancements in memory performance. This effect was not observed with peripheral administration, suggesting a central mechanism of action. The study ruled out physical debilitation or aversive effects as causes for decreased responding during memory tasks, indicating that PAG may influence memory mechanisms related to vasopressin and similar peptides .

Table 1: Effects of PAG on Memory Enhancement in Animal Models

| Study | Subject | Administration Method | Observed Effects |

|---|---|---|---|

| Chicks | Intraventricular | Dose-dependent memory enhancement | |

| Intraperitoneal | No significant effect |

3. Collagen Production Enhancement

Recent studies have highlighted the role of glycinamide (a component of PAG) in enhancing collagen production. A combination of glycinamide and ascorbic acid was found to synergistically increase collagen levels in human dermal fibroblasts (HDFs). Glycinamide alone significantly enhanced the secretion of collagen types I and III without affecting fibroblast differentiation markers, suggesting its utility in wound healing applications .

Table 2: Effects of Glycinamide on Collagen Production

| Treatment | Collagen Type I Level | Collagen Type III Level | Mechanism of Action |

|---|---|---|---|

| Glycinamide | Increased | Increased | Enhances secretion |

| Ascorbic Acid + Glycinamide | Synergistic increase | Synergistic increase | Enhanced mRNA/protein expression |

4. Case Studies and Research Findings

Several studies have explored various aspects of PAG and related compounds:

- Memory Studies : The aforementioned study with chicks provides foundational evidence for PAG's role in cognitive enhancement through central nervous system pathways .

- Antiviral Studies : The investigation into GPG-NH₂'s mechanism against HIV-1 offers insights into how PAG might function similarly due to structural analogies .

- Collagen Studies : The combination treatment with glycinamide demonstrates significant implications for tissue repair and regeneration, highlighting its biological relevance beyond mere structural roles .

Propiedades

IUPAC Name |

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N7O3/c14-10(21)7-19-11(22)9(4-2-6-18-13(15)16)20-12(23)8-3-1-5-17-8/h8-9,17H,1-7H2,(H2,14,21)(H,19,22)(H,20,23)(H4,15,16,18)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGBBJONIZCEQE-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197098 | |

| Record name | Prolyl-arginyl-glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47307-27-7 | |

| Record name | L-Prolyl-L-arginylglycinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=47307-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prolyl-arginyl-glycinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047307277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prolyl-arginyl-glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.